The Biological Significance of 3-Oxotetradecanoic Acid: A Technical Guide for Researchers
The Biological Significance of 3-Oxotetradecanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological significance of 3-Oxotetradecanoic acid, a pivotal intermediate in fatty acid metabolism. We will delve into its biochemical properties, metabolic pathways, and emerging roles in cellular signaling and disease. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, regulation, and potential therapeutic applications of this fascinating molecule. We will explore its function not only as a metabolic building block but also in the context of related fatty acids that modulate critical biological processes such as inflammation and bacterial virulence. Detailed experimental protocols for the analysis of 3-Oxotetradecanoic acid are also provided to facilitate further research in this area.
Introduction: Unveiling 3-Oxotetradecanoic Acid
3-Oxotetradecanoic acid, also known as 3-ketomyristic acid, is a 14-carbon, long-chain, 3-oxo fatty acid.[1] It is a key, yet often transient, intermediate in the de novo synthesis of fatty acids in a wide range of organisms, from bacteria to plants and animals.[1][2] While its primary role has traditionally been viewed as a metabolic precursor, recent research into the broader family of fatty acids and their derivatives suggests a more complex and nuanced biological significance. This guide will explore the multifaceted nature of 3-Oxotetradecanoic acid, from its fundamental role in metabolism to the intriguing signaling capabilities of its closely related counterparts.
Table 1: Physicochemical Properties of 3-Oxotetradecanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆O₃ | [1] |
| Molecular Weight | 242.35 g/mol | [1] |
| IUPAC Name | 3-oxotetradecanoic acid | [1] |
| Synonyms | 3-ketomyristic acid, 3-oxomyristic acid | [1] |
| Physical Description | Solid | [2] |
Metabolic Hub: Biosynthesis and Degradation
3-Oxotetradecanoic acid occupies a central position in fatty acid metabolism. Its formation is a critical step in the iterative process of fatty acid chain elongation.
Biosynthesis: The Role of 3-Ketoacyl-ACP Synthase
The synthesis of 3-Oxotetradecanoic acid is catalyzed by the enzyme 3-ketoacyl-acyl carrier protein (ACP) synthase (KAS) .[3][4] In the type II fatty acid synthesis (FAS) pathway, found in bacteria and plants, KAS enzymes catalyze the Claisen condensation of an acyl-ACP or acyl-CoA with malonyl-ACP.[4] Specifically, the formation of 3-oxotetradecanoyl-ACP is a key step in the elongation of the fatty acid chain.
The reaction proceeds as follows:
-
Dodecanoyl-ACP + Malonyl-ACP → 3-Oxotetradecanoyl-ACP + CO₂ + ACP
This reaction is catalyzed by a specific isoform of KAS. Following its synthesis, 3-oxotetradecanoyl-ACP is rapidly processed by subsequent enzymes in the FAS pathway.
Figure 1: Biosynthesis of Tetradecanoyl-ACP
Regulation of 3-Ketoacyl-ACP Synthase
The activity of KAS enzymes is tightly regulated to control the rate of fatty acid synthesis. Studies on KAS III have shown that it is subject to feedback inhibition by medium-chain acyl-ACP end products. This inhibition is uncompetitive with respect to acetyl-CoA and non-competitive with malonyl-ACP, suggesting a distinct regulatory binding site on the enzyme.[1]
Degradation
As a transient intermediate, 3-Oxotetradecanoyl-ACP is rapidly converted to 3-hydroxytetradecanoyl-ACP by 3-ketoacyl-ACP reductase . This reduction step utilizes NADPH as a cofactor. The resulting 3-hydroxy intermediate is then dehydrated and reduced to form tetradecanoyl-ACP (myristoyl-ACP).
Biological Roles and Signaling Implications
While 3-Oxotetradecanoic acid itself has not been extensively studied as a signaling molecule, its metabolic neighbors, 3-hydroxytetradecanoic acid and tetradecanoic acid (myristic acid), have demonstrated significant biological activities.
3-Hydroxytetradecanoic Acid and Inflammation
(R)-3-hydroxytetradecanoic acid, the reduced form of 3-oxotetradecanoic acid, has been implicated in inflammatory responses. It can trigger inflammation through pathways independent of lipopolysaccharide (LPS), involving Toll-like receptors (TLRs) and the subsequent activation of the NF-κB signaling pathway. This suggests a potential role for intermediates of fatty acid synthesis in modulating immune responses.
Figure 2: Inflammatory Signaling by a Related Metabolite
Myristic Acid and Bacterial Virulence
Tetradecanoic acid (myristic acid), the fully saturated 14-carbon fatty acid, has been shown to modulate virulence in the opportunistic pathogen Pseudomonas aeruginosa. Myristic acid can inhibit the production of pyocyanin, a key virulence factor, and also impact swarming motility.[5] These effects suggest that fatty acids, including those derived from the pathway involving 3-Oxotetradecanoic acid, can act as signaling molecules in bacterial communication and pathogenesis.[5]
Experimental Analysis of 3-Oxotetradecanoic Acid
The analysis of 3-Oxotetradecanoic acid in biological samples presents challenges due to its low abundance and transient nature. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for its sensitive and specific detection.
Sample Preparation and Extraction
A general workflow for the extraction of 3-Oxotetradecanoic acid from biological matrices is outlined below.
Figure 3: General Workflow for 3-Oxo-FA Analysis
Detailed Protocol: GC-MS Analysis of 3-Oxo-Fatty Acids (Representative)
This protocol is a representative method adapted from general procedures for short-chain keto acid analysis and should be optimized for your specific application.
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-oxo-fatty acid). b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the organic phase under a stream of nitrogen.
2. Derivatization (Silylation): a. To the dried lipid extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Add 50 µL of pyridine. c. Heat at 60°C for 30 minutes. d. Cool to room temperature before injection.
3. GC-MS Parameters:
- GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.
4. Quantification:
- Quantify the trimethylsilyl derivative of 3-Oxotetradecanoic acid using selected ion monitoring (SIM) of characteristic ions and by referencing the peak area to that of the internal standard.
Therapeutic and Diagnostic Potential
The central role of 3-Oxotetradecanoic acid in fatty acid biosynthesis makes its metabolic pathway a potential target for therapeutic intervention.
3-Ketoacyl-ACP Synthase as a Drug Target
The bacterial 3-ketoacyl-ACP synthase III (FabH) is a validated target for the development of novel antibacterial agents.[4] Its essential role in bacterial survival and the differences between bacterial and human fatty acid synthesis pathways make it an attractive target for selective inhibition.[4] Several natural products and synthetic compounds have been identified as inhibitors of FabH.[4]
Biomarker Potential
Alterations in the levels of 3-Oxotetradecanoic acid and other fatty acid intermediates may serve as biomarkers for metabolic disorders. For example, deficiencies in enzymes of the fatty acid oxidation pathway can lead to the accumulation of specific acylcarnitines and dicarboxylic acids. While direct measurement of 3-Oxotetradecanoic acid as a biomarker is not yet common practice, profiling of fatty acid metabolism intermediates holds promise for the diagnosis and monitoring of various diseases.
Conclusion
3-Oxotetradecanoic acid, a key intermediate in fatty acid biosynthesis, is more than just a metabolic stepping stone. While its direct signaling roles are still under investigation, the biological activities of its metabolic neighbors highlight the potential for fatty acid synthesis intermediates to act as modulators of critical cellular processes. The enzyme responsible for its synthesis, 3-ketoacyl-ACP synthase, is a promising target for the development of new therapeutics. Further research into the precise roles and regulation of 3-Oxotetradecanoic acid will undoubtedly uncover new layers of complexity in the intricate network of cellular metabolism and signaling. This guide provides a solid foundation for researchers to explore the untapped potential of this important molecule.
References
-
PubChem. 3-Oxotetradecanoic acid. National Center for Biotechnology Information. [Link]
-
Li, Z., et al. (2019). 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis. MedChemComm, 10(5), 689-703. [Link]
-
National Center for Biotechnology Information. (2019). 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis. In NIH National Library of Medicine. [Link]
-
PubChem. 3-Oxotetradecanoic acid. [Link]
-
Castillo-Juárez, I., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 12, 638133. [Link]
Sources
- 1. 3-Oxotetradecanoic acid | C14H26O3 | CID 454064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-3-Hydroxytetradecanoic acid | C14H28O3 | CID 5312869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]
